Cryptotanshinone

STAT3 Cancer Luciferase

Researchers requiring specific STAT3 pathway inhibition face a critical challenge: close structural analogs like Tanshinone IIA lack STAT3 activity in head-to-head assays. Cryptotanshinone resolves this with validated target engagement: • Potent STAT3 inhibition (IC50 4.6 μM) with blockade of Tyr705 phosphorylation & dimerization; Tanshinone IIA shows no activity in the same luciferase and dimerization assays. • 2.5- to 3-fold AMPK activation in skeletal muscle in vivo, with significant reductions in serum triglycerides and cholesterol in obese mouse models. • Functional selectivity confirmed across DU145 prostate and glioma cell lines; in vivo tumor growth inhibition demonstrated in xenograft models. Supplied as ≥98% pure crystalline solid with full analytical documentation. Ambient global shipping.

Molecular Formula C19H20O3
Molecular Weight 296.4 g/mol
CAS No. 35825-57-1
Cat. No. B1669641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptotanshinone
CAS35825-57-1
SynonymsCryptotanshinon;  Tanshinone C.
Molecular FormulaC19H20O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
InChIInChI=1S/C19H20O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m0/s1
InChIKeyGVKKJJOMQCNPGB-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cryptotanshinone: STAT3 Inhibitor and AMPK Activator


Cryptotanshinone is a natural diterpene quinone isolated from the root of Salvia miltiorrhiza Bunge [1]. It is a cell-permeable, potent inhibitor of the transcription factor STAT3, with an IC50 of 4.6 μM in a cell-free assay . Unlike its structural analog tanshinone IIA, Cryptotanshinone exhibits significant STAT3 inhibitory activity, which has been directly compared in multiple studies [2]. Its basic molecular characteristics are defined by a molecular weight of 296.36 and a chemical formula of C19H20O3 . Furthermore, Cryptotanshinone functions as an indirect activator of AMP-activated protein kinase (AMPK) and is reported to deplete cellular ATP levels, leading to downstream effects on metabolic and oncogenic pathways .

STAT3 pathway inhibition studies
AMPK activation and metabolic research
Cell-permeable natural product probe

Why Cryptotanshinone Cannot Be Substituted by Other Tanshinones


Substituting Cryptotanshinone with other major tanshinones from Salvia miltiorrhiza, such as Tanshinone IIA, Tanshinone I, or Dihydrotanshinone I, is not scientifically valid due to critical differences in their molecular targets and potency. A direct head-to-head comparison has demonstrated that while Cryptotanshinone potently inhibits STAT3-dependent luciferase activity, STAT3 Tyr705 phosphorylation, and STAT3 dimerization, its close analog Tanshinone IIA exhibits no activity in the same assays [1]. This functional divergence is rooted in their distinct chemical structures, as Cryptotanshinone is the only member of the major tanshinone group that lacks a double bond at the C15-16 position [2]. Furthermore, quantitative pharmacokinetic studies reveal that the bioavailability and systemic exposure of these tanshinones differ significantly when administered as pure monomers or in herbal extracts [3]. Therefore, for research focused on STAT3 inhibition or specific AMPK-related metabolic pathways, Cryptotanshinone is a non-substitutable tool compound, and procurement should be based on its unique validated activity rather than on the broader 'tanshinone' class.

STAT3 target engagement

Tanshinone IIA lacks STAT3 inhibitory activity; pathway response may not replicate.

Structural divergence

Absence of C15-16 double bond distinguishes Cryptotanshinone; target engagement may differ.

Pharmacokinetic variability

Systemic exposure profiles differ across tanshinones; may affect in vivo study design.

Quantitative Evidence for Selecting Cryptotanshinone


STAT3 Inhibition vs. Tanshinone IIA

Cryptotanshinone is a potent inhibitor of STAT3, while its close analog Tanshinone IIA is inactive. In a direct head-to-head comparison, Cryptotanshinone significantly inhibits STAT3-dependent luciferase activity, STAT3 Tyr705 phosphorylation, and STAT3 dimerization, whereas Tanshinone IIA exhibits no activity in these same assays [1]. Cryptotanshinone also potently inhibits the proliferation of DU145 prostate cancer cells, which harbor constitutively active STAT3, with a GI50 of 7 μM, by blocking STAT3 activity .

STAT3 inhibition vs Tanshinone IIA
Head-to-head
Cryptotanshinone inhibits STAT3 luciferase and Tyr705 phosphorylation; Tanshinone IIA shows no activity.
Supports STAT3 pathway-specific research fit.
Qualitative binary outcome; DU145 cell model.
STAT3 Cancer Luciferase

In Vitro STAT3 Inhibitory Potency

Cryptotanshinone inhibits STAT3 with an IC50 of 4.6 μM in a cell-free assay . This potency provides a benchmark for its activity. For comparison, the structurally related compound isocryptotanshinone, a STAT3 and PTP1B inhibitor, shows a significantly higher IC50 of 56.1 μM for PTP1B, indicating a different potency profile [1]. While a direct STAT3 IC50 for isocryptotanshinone was not found in this search, the difference in PTP1B inhibition highlights functional divergence between these closely related isomers.

STAT3 IC50 (Cell-Free)
Reported
IC50 = 4.6 μM
Supports biochemical assay selection and potency benchmarking.
Cell-free assay context; isocryptotanshinone PTP1B IC50 differs.
STAT3 IC50 Cell-Free

AMPK Activation in Obese Mouse Models

In vivo administration of Cryptotanshinone to obese (ob/ob) and diet-induced obese (DIO) mice resulted in a 2.5- to 3-fold higher AMPK activity in skeletal muscles compared to untreated control mice . This quantifies its efficacy as an indirect AMPK activator in a whole-animal model. In vitro, Cryptotanshinone treatment in C3H10T1/2 mesenchymal stem cells also activates AMPKα and p38-MAPK via phosphorylation [1].

AMPK activation in obese mice
In vivo model context
2.5- to 3-fold increase in skeletal muscle AMPK activity vs control.
Supports metabolic disease model research fit.
Obese (ob/ob) and DIO mouse models; oral administration.
AMPK Obesity Metabolic

Bioavailability Enhancement with Nanocrystals

The oral bioavailability of raw Cryptotanshinone is limited by its poor aqueous solubility (0.97 ± 0.12 μg/ml). However, a formulation of surface-stabilized Cryptotanshinone nanocrystals increased its saturation solubility to 62.29 ± 1.91 μg/ml and achieved a 2.87-fold improvement in oral bioavailability in rats compared to the raw drug [1].

Nanocrystal vs raw bioavailability
Head-to-head
Nanocrystals increased solubility 64-fold and oral bioavailability 2.87-fold vs raw drug.
Supports formulation-exposure review for in vivo studies.
Rat model; raw solubility 0.97 μg/ml, nanocrystal 62.29 μg/ml.
Bioavailability Nanocrystals Pharmacokinetics

Validated Research Applications of Cryptotanshinone


STAT3-Dependent Oncogenic Pathways

Cryptotanshinone is the preferred tool compound for studies requiring specific inhibition of STAT3 signaling. Its potent activity (IC50 4.6 μM) and direct inhibition of STAT3 Tyr705 phosphorylation and dimerization have been validated in multiple cancer cell lines, including prostate (DU145) and glioma cells [1]. Critically, its functional activity distinguishes it from its analog Tanshinone IIA, which has been shown to lack STAT3 inhibitory effects in direct comparative assays [2]. This makes Cryptotanshinone uniquely suited for dissecting STAT3-dependent mechanisms in cancer biology, as demonstrated in in vivo xenograft models of glioma and ovarian cancer where it inhibited tumor growth and metastasis [3].

AMPK-Mediated Metabolic Regulation

For researchers exploring energy metabolism, Cryptotanshinone offers a validated in vivo effect. Studies in obese mouse models have quantified its ability to increase skeletal muscle AMPK activity by 2.5- to 3-fold [1]. This translates into observable metabolic improvements, including reductions in body weight, serum triglycerides, and cholesterol levels. Its mechanism involves the activation of AMPK/SIRT1 and Nrf2 pathways, providing a solid rationale for its use in preclinical studies of non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity [2].

In Vivo Studies with Improved Oral Bioavailability

While the low aqueous solubility of Cryptotanshinone limits its oral bioavailability as a raw powder, this can be addressed through specific formulations. Research has demonstrated that formulating Cryptotanshinone as surface-stabilized nanocrystals increases its saturation solubility over 64-fold (from 0.97 μg/ml to 62.29 μg/ml) and improves its oral bioavailability 2.87-fold in rat models [1]. This evidence supports the selection of Cryptotanshinone for in vivo studies when sourced or prepared as a nanocrystal formulation, enabling more robust and reproducible pharmacokinetic and pharmacodynamic investigations.

Application
Selection Property
Validation Focus
STAT3 signaling studies in cancer models
STAT3 inhibition specificity vs. Tanshinone IIA
STAT3 Tyr705 phosphorylation and dimerization endpoints
Metabolic disease model research
AMPK activation in skeletal muscle
AMPK/SIRT1 pathway and metabolic endpoints
Oral formulation exposure studies
Nanocrystal formulation-dependent exposure
Solubility and oral bioavailability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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